molecular formula C9H9FN2 B8743109 3-Fluoro-4-[(methylamino)methyl]benzonitrile

3-Fluoro-4-[(methylamino)methyl]benzonitrile

Cat. No. B8743109
M. Wt: 164.18 g/mol
InChI Key: HCGNPQRUNHMUDF-UHFFFAOYSA-N
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Patent
US09029405B2

Procedure details

A solution of 4-cyano-2-fluoro-benzylbromide (15 g, 0.07 mol) in dry THF (50 mL) was added to the 40% aqueous solution of methyl amine (400 mL) at 5-10° C. and allowed to stir for 5 min. The mixture was extracted with DCM and the organic layer was dried over Na2SO4 and concentrated under vacuum, affording the title compound as a brown liquid (10 g, 89%). 1H NMR (DMSO-d6, 400 MHz) δ 7.77 (m, 1H), 7.68-7.61 (m, 2H), 3.71 (s, 2H), 2.24 (s, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Br)=[C:5]([F:11])[CH:4]=1)#[N:2].[CH3:12][NH2:13]>C1COCC1>[F:11][C:5]1[CH:4]=[C:3]([CH:10]=[CH:9][C:6]=1[CH2:7][NH:13][CH3:12])[C:1]#[N:2]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(#N)C1=CC(=C(CBr)C=C1)F
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
400 mL
Type
reactant
Smiles
CN
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
to stir for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC=1C=C(C#N)C=CC1CNC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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